(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone
Description
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone is a structurally complex organic compound featuring three key motifs:
- Bromophenyl group: A bromine atom at the 5-position of the phenyl ring, influencing electronic properties and steric interactions .
- Tetrazole moiety: Positioned at the 2-position of the phenyl ring, acting as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets .
Molecular Formula: C₁₉H₁₉BrN₆O₂ Molecular Weight: 443.3 g/mol .
Properties
Molecular Formula |
C19H19BrN6O |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-bromo-2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19BrN6O/c20-16-6-7-18(26-14-21-22-23-26)17(12-16)19(27)25-10-8-24(9-11-25)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
InChI Key |
KMXWFUJUFQLBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactionsThe final step often involves the coupling of the benzylpiperazine moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Features
The following table highlights structurally related compounds and their distinguishing characteristics:
Critical Analysis of Structural Differences and Implications
Piperazine vs. Piperidine Core
Substituents on the Piperazine Ring
- Benzyl Group : Enhances lipophilicity, promoting blood-brain barrier penetration .
- Fluorophenyl : Fluorine’s electronegativity increases binding affinity to targets like dopamine receptors .
Tetrazole Modifications
- Ethoxyphenyl-tetrazole (): Increases steric bulk, which may hinder binding to narrow enzymatic pockets .
Bromine Position and Electronic Effects
- The 5-bromo substituent on the phenyl ring creates a steric and electronic environment distinct from analogs with bromine at other positions, influencing π-π stacking and halogen bonding .
Biological Activity
The compound (4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone (CAS Number: 1010935-73-5) is a bioactive molecule that has drawn interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 427.3 g/mol. The structure features a benzylpiperazine moiety, which is often associated with various biological activities, including anticonvulsant and anticancer effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that compounds containing piperazine derivatives exhibit anticonvulsant properties. In particular, studies have shown that related compounds can protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents. The pharmacological studies suggest that the introduction of specific substituents, such as bromine or tetrazole groups, may enhance the anticonvulsant efficacy of the compounds .
2. Anticancer Activity
A novel series of substituted compounds related to piperazine have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.029 to 0.147 μM against HepG2 liver cancer cells . These compounds were found to induce G2/M cell cycle arrest and trigger apoptosis, indicating their potential as anticancer agents.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to neuronal voltage-sensitive sodium channels, which play a crucial role in seizure activity .
- Cell Cycle Regulation : The ability to induce G2/M phase arrest suggests that these compounds interfere with the normal cell cycle progression in cancer cells, leading to apoptosis .
Case Studies
Several studies have highlighted the biological activities of compounds structurally related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
